

# AZD5099 and interaction with multidrug resistance transporter Mrp2

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## Compound of Interest

Compound Name: AZD5099

Cat. No.: B1666220

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## Technical Support Center: AZD5099 and Mrp2 Interaction

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the interaction of the antibacterial agent **AZD5099** with the multidrug resistance transporter Mrp2 (Multidrug Resistance-Associated Protein 2).

## Frequently Asked Questions (FAQs)

Q1: What is the known interaction between **AZD5099** and the Mrp2 transporter?

A1: **AZD5099** was developed from a series of pyrrolamide topoisomerase II inhibitors. During its optimization, structural modifications were made to reduce its recognition by the multidrug resistance transporter Mrp2.<sup>[1][2]</sup> This led to lower in vivo clearances of the compound compared to its predecessors.<sup>[1][2]</sup>

Q2: Why is the interaction with Mrp2 relevant for a drug candidate like **AZD5099**?

A2: Mrp2 is an efflux transporter primarily located on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells. It plays a significant role in the elimination of drugs and their metabolites from the body.<sup>[3]</sup> If a drug is a substrate of Mrp2, it can be actively pumped out of cells, which can lead to lower intracellular concentrations, reduced

efficacy, and faster clearance from the body. By designing **AZD5099** to have reduced interaction with Mrp2, the aim was to improve its pharmacokinetic profile.

Q3: Was the interaction with Mrp2 the reason for the discontinuation of **AZD5099**'s clinical development?

A3: No, the development of **AZD5099** was halted due to safety concerns that arose during Phase 1 clinical trials, with some reports suggesting mitochondrial toxicity.<sup>[1]</sup> The reduced interaction with Mrp2 was considered a favorable characteristic of the molecule.

Q4: What type of experimental assay is typically used to assess the interaction of a compound with Mrp2?

A4: The vesicular transport assay is a common and robust in vitro method used to determine if a compound is a substrate or inhibitor of Mrp2.<sup>[4][5]</sup> This assay utilizes membrane vesicles from cells overexpressing the Mrp2 transporter.

## Troubleshooting Guides

This section provides guidance on common issues that may be encountered during in vitro experiments investigating the interaction between **AZD5099** and Mrp2.

Issue 1: High background signal or inconsistent results in vesicular transport assays.

- Possible Cause 1: Non-specific binding of the test compound to the filter membrane.
  - Troubleshooting Tip: Pre-soak the filter plates with a suitable blocking agent (e.g., 1% bovine serum albumin) to reduce non-specific binding. Ensure that the wash steps are rapid and efficient to minimize the time for the compound to dissociate from the transporter while effectively removing unbound compound.
- Possible Cause 2: Contamination of membrane vesicle preparations with other ATPases.
  - Troubleshooting Tip: Use a specific inhibitor of Mrp2, such as MK-571, as a positive control to confirm that the observed transport is indeed mediated by Mrp2. The inclusion of a non-hydrolyzable ATP analog (e.g., AMP) in control wells will help to determine the ATP-dependent portion of the transport.<sup>[3]</sup>

- Possible Cause 3: Probe substrate-dependent effects.
  - Troubleshooting Tip: The interaction of a test compound with Mrp2 can sometimes be dependent on the probe substrate used in an inhibition assay.[6] If unexpected results are obtained, consider using a different, structurally unrelated Mrp2 probe substrate to confirm the findings. Commonly used probes include estradiol-17- $\beta$ -D-glucuronide (E217 $\beta$ G) and 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF).[6]

Issue 2: Difficulty in determining if **AZD5099** is a weak substrate or an inhibitor of Mrp2.

- Possible Cause: Ambiguous results from a single assay format.
  - Troubleshooting Tip: To differentiate between a substrate and an inhibitor, two types of vesicular transport experiments should be performed:
    - Direct Substrate Assay: Measure the ATP-dependent uptake of radiolabeled or fluorescently tagged **AZD5099** into the membrane vesicles.
    - Inhibition Assay: Measure the effect of increasing concentrations of **AZD5099** on the ATP-dependent uptake of a known Mrp2 probe substrate. A decrease in the transport of the probe substrate indicates inhibition.

Issue 3: Variability in results between experimental batches.

- Possible Cause 1: Inconsistent activity of membrane vesicles.
  - Troubleshooting Tip: Ensure that membrane vesicles are stored correctly at -80°C and are not subjected to multiple freeze-thaw cycles. It is advisable to aliquot the vesicle preparations upon receipt. Always include a positive control substrate and inhibitor in each experiment to monitor the activity and consistency of the vesicle batches.
- Possible Cause 2: Presence of endogenous substances in the assay.
  - Troubleshooting Tip: Be aware that endogenous compounds like bilirubin can modulate Mrp2 activity and may be present in some biological matrices.[5] If using cell-derived vesicles, ensure thorough washing procedures. The presence of albumin in the assay buffer can also affect the kinetics of transport for some substrates.[7]

## Quantitative Data Summary

The primary literature on **AZD5099** states that it was optimized for reduced recognition by Mrp2, but specific quantitative data from these optimization studies is not readily available in the public domain. For researchers investigating this interaction, the following table provides a template for summarizing experimental data from a vesicular transport inhibition assay. Hypothetical data is included to illustrate the expected outcome based on the known properties of **AZD5099**.

Compound	Mrp2 Probe Substrate	IC50 (μM)	Fold Difference vs. Predecessor
Predecessor Compound X	Estradiol-17-β-D-glucuronide	15	-
AZD5099	Estradiol-17-β-D-glucuronide	> 100	> 6.7
Positive Control (MK-571)	Estradiol-17-β-D-glucuronide	0.5	N/A

Table 1: Hypothetical data from an Mrp2 inhibition assay comparing **AZD5099** to a hypothetical predecessor compound. A higher IC50 value for **AZD5099** would indicate a weaker interaction with the Mrp2 transporter.

## Experimental Protocols

### Vesicular Transport Assay for Mrp2 Inhibition

This protocol provides a general method for assessing the inhibitory potential of a test compound, such as **AZD5099**, on Mrp2-mediated transport.

Materials:

- Membrane vesicles from Sf9 or HEK293 cells overexpressing human Mrp2
- Control membrane vesicles (from cells not expressing Mrp2)

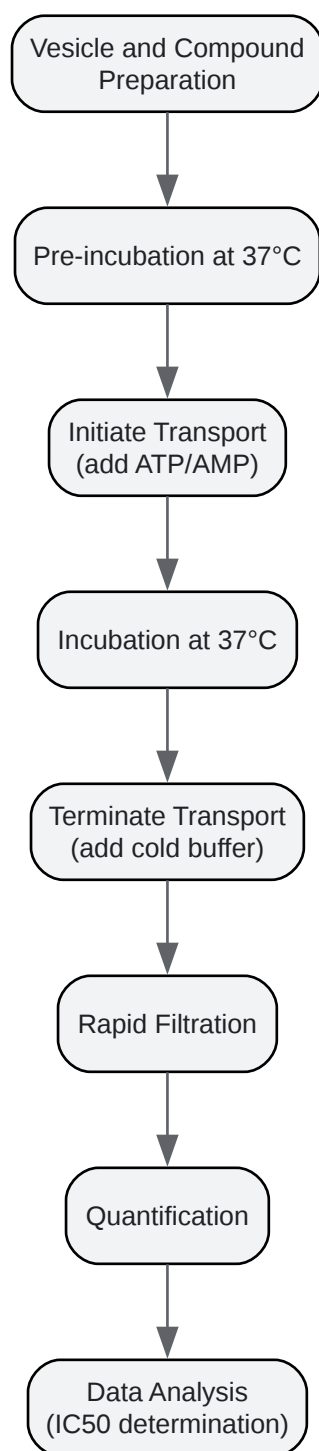
- Radiolabeled or fluorescent Mrp2 probe substrate (e.g., [3H]-Estradiol-17- $\beta$ -D-glucuronide)
- Test compound (**AZD5099**)
- Positive control inhibitor (e.g., MK-571)
- Assay Buffer (e.g., 10 mM Tris-HEPES, pH 7.4, 250 mM sucrose, 10 mM MgCl<sub>2</sub>)
- ATP solution (in assay buffer)
- AMP solution (in assay buffer)
- Ice-cold wash buffer
- Filter plates (e.g., 96-well glass fiber)
- Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader

#### Procedure:

- Preparation: Thaw the Mrp2 and control membrane vesicles on ice. Dilute the vesicles to the desired protein concentration (e.g., 50  $\mu$ g/well ) with ice-cold assay buffer.
- Compound Plating: Prepare serial dilutions of **AZD5099** and the positive control inhibitor in the assay buffer.
- Incubation: In a 96-well plate on ice, add the diluted vesicles, the probe substrate, and the test compound or control.
- Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the compounds to interact with the vesicles.
- Initiation of Transport: Initiate the transport reaction by adding either the ATP solution (to measure transport) or the AMP solution (to measure background binding) to the wells.
- Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 5-10 minutes).

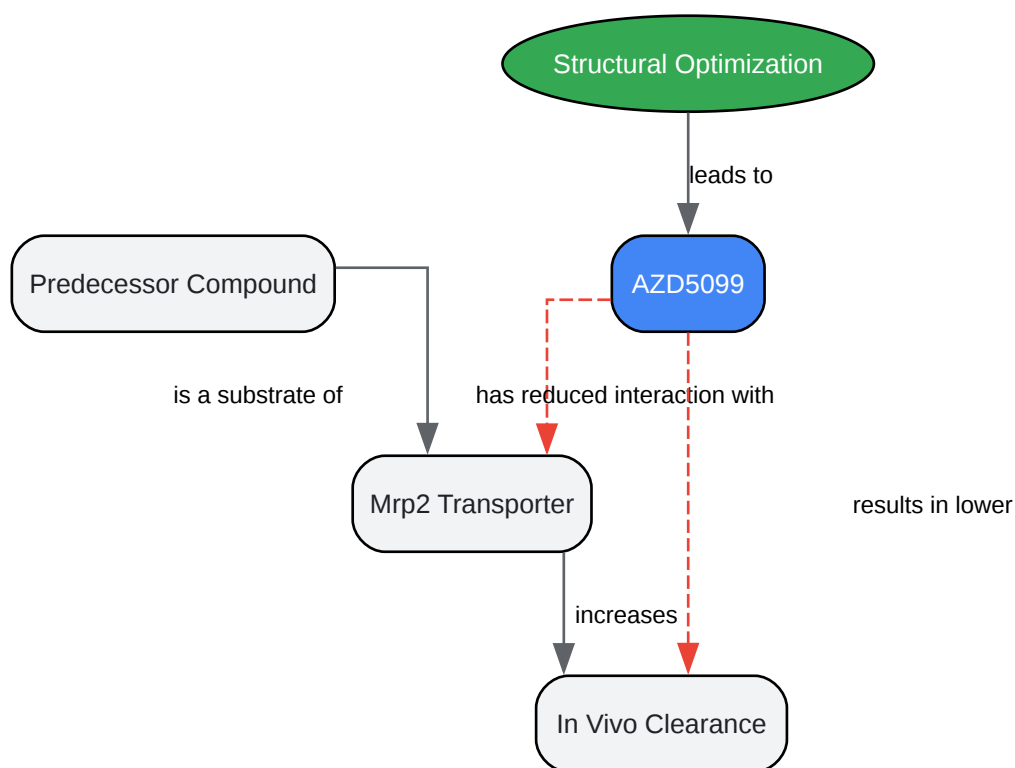
- Termination of Transport: Stop the reaction by adding a large volume of ice-cold wash buffer to each well.
- Filtration: Rapidly transfer the contents of the wells to a filter plate and wash several times with ice-cold wash buffer to separate the vesicles from the assay medium.
- Quantification:
  - For radiolabeled substrates: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
  - For fluorescent substrates: Elute the substrate from the filters and measure the fluorescence using a plate reader.
- Data Analysis: Calculate the ATP-dependent transport by subtracting the counts in the AMP-containing wells from the counts in the ATP-containing wells. Determine the percent inhibition of Mrp2 activity by the test compound at each concentration relative to the vehicle control and calculate the IC50 value.

## Visualizations



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Caption: Vesicular transport assay workflow.



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Caption: **AZD5099** optimization and Mrp2 interaction.

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